Fmoc-Pen(Acm)-OH

描述

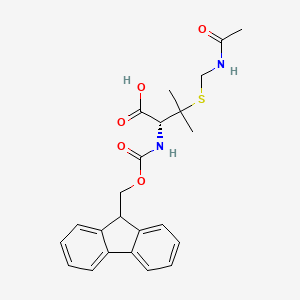

Structure

3D Structure

属性

IUPAC Name |

(2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXCJYNKTHOYRD-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673986 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201531-76-2 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-Pen(Acm)-OH: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pen(Acm)-OH, with the full chemical name Nα-(9-Fluorenylmethoxycarbonyl)-S-(Acetamidomethyl)-L-Penicillamine, is a crucial building block in modern solid-phase peptide synthesis (SPPS).[1][2] This derivative of the non-proteinogenic amino acid penicillamine is instrumental in the synthesis of complex and structurally unique peptides for research and pharmaceutical development.[1][3] Its unique structure, featuring two bulky methyl groups on the β-carbon, introduces significant steric hindrance that can conformationally constrain peptide backbones, often promoting the formation of β-turns and enhancing resistance to enzymatic degradation.

This technical guide provides an in-depth overview of this compound, including its chemical properties, structure, and detailed experimental protocols for its application in peptide synthesis.

Chemical Properties and Structure

This compound is a white solid that is soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[4] The molecule is characterized by two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and the acid-stable acetamidomethyl (Acm) group on the thiol side chain.[1] This orthogonal protection scheme is fundamental to its utility in SPPS, allowing for the selective deprotection of the N-terminus for peptide chain elongation without prematurely exposing the reactive thiol group.

Chemical Structure

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Quantitative Data

| Property | Value | Reference |

| CAS Number | 201531-76-2 | [1][5] |

| Molecular Formula | C23H26N2O5S | [1][5] |

| Molecular Weight | 442.53 g/mol | [1][5] |

| Appearance | White solid | [1][2] |

| Purity (Typical) | ≥99.0% (HPLC) | |

| Solubility | Soluble in DMF, DCM | [4] |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis. The following protocols outline the key steps for its incorporation into a peptide chain.

Resin Preparation and Swelling

-

Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

-

Swelling : Place the resin in a reaction vessel and add DMF. Allow the resin to swell for at least 30 minutes to ensure optimal reaction kinetics.

Fmoc Deprotection

The Fmoc group is removed to expose the free amine for the coupling of the next amino acid.

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

This protocol describes the coupling of this compound to the deprotected N-terminus of the growing peptide chain on the resin.

-

Activation : In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-4 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIEA) (6-8 equivalents), to the solution. Allow the activation to proceed for a few minutes.

-

Coupling : Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative ninhydrin test (the beads remain colorless or yellowish) indicates a complete reaction.

-

Washing : After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Cleavage from Resin and Side-Chain Deprotection (Excluding Acm)

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and acid-labile side-chain protecting groups are removed. The Acm group on the Penicillamine residue remains intact under these conditions.

-

Wash the peptide-resin with dichloromethane (DCM).

-

Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the peptide-resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

Acm Group Deprotection and Disulfide Bond Formation

The Acm group can be removed to form a free thiol, which can then be oxidized to form a disulfide bond.

-

Deprotection with Iodine : Dissolve the Acm-protected peptide in a suitable solvent such as a mixture of methanol and water or acetic acid. Add a solution of iodine in methanol dropwise until a persistent yellow color is observed. Stir the reaction for 1-2 hours. Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.

-

Deprotection with Mercury(II) Acetate : Dissolve the peptide in aqueous acetic acid. Add mercury(II) acetate and stir for 1-2 hours. Add β-mercaptoethanol to precipitate the mercury and release the free thiol.

Purification and Analysis

The crude peptide is purified and analyzed to ensure its identity and purity.

-

Purification : The primary method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] The crude peptide is dissolved in a minimal amount of a suitable solvent and injected onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile) in water with an ion-pairing agent (like TFA) is used to elute the peptide. Fractions are collected and analyzed.

-

Analysis : The purity of the collected fractions is assessed by analytical RP-HPLC. The identity of the peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.[6]

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using SPPS.

Caption: General workflow of Solid-Phase Peptide Synthesis.

Orthogonal Protection and Deprotection Strategy

This diagram illustrates the orthogonal nature of the Fmoc and Acm protecting groups.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. This compound | 201531-76-2 [sbsgenetech.com]

- 3. peptide.com [peptide.com]

- 4. CAS 201531-76-2: this compound | CymitQuimica [cymitquimica.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 7. agilent.com [agilent.com]

An In-Depth Technical Guide to Fmoc-Pen(Acm)-OH: Properties, Characteristics, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pen(Acm)-OH, or N-α-Fmoc-S-acetamidomethyl-L-penicillamine, is a protected amino acid derivative crucial for advanced peptide synthesis.[1][2] As a non-proteinogenic amino acid building block, it is specifically designed for Solid-Phase Peptide Synthesis (SPPS).[3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and its significant role in the development of complex therapeutic peptides. The unique structural features of the penicillamine residue, combined with the orthogonal protection strategy afforded by the Fmoc and Acm groups, make this reagent indispensable for creating peptides with specific structural and functional properties.[2][3]

Core Properties and Characteristics

This compound is a white solid that is a key intermediate in drug development, particularly for therapeutic peptides requiring precise structural configurations for optimal efficacy and safety.[1][2] Its utility is underscored by the unique characteristics of its constituent parts: the penicillamine moiety and the Fmoc and Acm protecting groups.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 201531-76-2 | [1][2][3][4] |

| Molecular Formula | C23H26N2O5S | [2][4] |

| Molecular Weight | 442.53 g/mol | [2] |

| Appearance | White solid | [2] |

| Purity (HPLC) | ≥99.00% | [5] |

| Solubility | Soluble in DMF and DMSO | [6][7] |

| Storage Temperature | 2-30°C | [6] |

Structural Features and Their Significance

The utility of this compound in peptide synthesis stems from its unique structural components:

-

Penicillamine (Pen): As a β,β-dimethylcysteine, penicillamine introduces significant steric hindrance due to the two methyl groups on the β-carbon.[3] This feature conformationally constrains the peptide structure, promoting the formation of defined secondary structures like β-turns and increasing resistance to enzymatic degradation.[3] The rigidity of disulfide bridges can also be increased by replacing Cysteine with Penicillamine.[5]

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group on the α-amino function is a cornerstone of modern SPPS.[1][3] Its stability under various reaction conditions and its facile removal with a mild base, typically a 20% piperidine solution in DMF, allows for the sequential addition of amino acids to the growing peptide chain.[3]

-

Acm (Acetamidomethyl) Group: The Acm group protects the thiol side chain of the penicillamine residue.[2][3] It is stable to the basic conditions used for Fmoc removal and the acidic conditions of final resin cleavage (using trifluoroacetic acid, TFA), making it an ideal choice for an orthogonal protection strategy.[3] This stability allows for the selective deprotection of the thiol group at a later stage to facilitate specific disulfide bond formation.[3][8]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound in the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence follows the standard iterative cycle of Fmoc-SPPS.

Methodology:

-

Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin, Wang resin) in DMF for at least 1 hour.[9]

-

Fmoc Deprotection (of the resin-bound amino acid): Treat the resin with a 20% (v/v) solution of piperidine in DMF for 7-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[3][9]

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-piperidine adduct.[9]

-

Amino Acid Coupling:

-

Pre-activate this compound (or another Fmoc-amino acid) by dissolving it with a coupling agent (e.g., HCTU, HBTU, PyBop) and a base (e.g., DIEA, collidine) in DMF.[9]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.[9]

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[9]

-

Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the acid-labile side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, 1,2-ethanedithiol). The Acm group remains intact during this step.

Selective Deprotection of the Acm Group and Disulfide Bond Formation

The Acm group can be selectively removed after the peptide has been cleaved from the resin and purified, allowing for the formation of a specific disulfide bond. The most common method for Acm deprotection and simultaneous disulfide bond formation is iodine oxidation.

Methodology for Iodine-Mediated Acm Deprotection and Cyclization:

-

Dissolution: Dissolve the Acm-protected peptide in a suitable solvent system. The choice of solvent is critical to minimize side reactions. For peptides containing sensitive residues like Tyrosine, Histidine, or Tryptophan, aqueous acetic acid is preferred to limit iodination of these residues. For other peptides, aqueous methanol can be used to accelerate the reaction. The reaction is typically performed under dilute conditions to favor intramolecular cyclization over intermolecular dimerization.

-

Iodine Addition: Add a solution of iodine (in methanol or acetic acid) dropwise to the stirred peptide solution until a faint, persistent yellow color is observed, indicating a slight excess of iodine.

-

Reaction: Allow the reaction to proceed at room temperature. The progress of the reaction should be monitored by analytical RP-HPLC to ensure complete consumption of the starting material and formation of the desired product.

-

Quenching: Once the reaction is complete, quench the excess iodine by adding a solution of ascorbic acid until the yellow color disappears.[10] Alternatively, an anion exchange resin can be used to adsorb the excess iodine.[11]

-

Purification: The cyclized or dimerized peptide is then purified by preparative RP-HPLC to remove byproducts and any remaining linear peptide.

Alternative Acm Deprotection Methods:

-

Mercury(II) Acetate: The Acm group can also be removed by treatment with mercury(II) acetate in aqueous acetic acid at pH 4.[12] The resulting mercury-thiolate can then be treated with H2S or β-mercaptoethanol to yield the free thiol.

-

Thallium(III) Trifluoroacetate: This reagent can also be used for oxidative deprotection of Acm groups and disulfide bond formation.[13] However, due to the high toxicity of thallium compounds, this method is less commonly used.

Logical Relationship of Protecting Groups in SPPS

The successful synthesis of complex peptides relies on an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting others.

This diagram illustrates that the Fmoc group is removed by a base, acid-labile side-chain protecting groups (like Boc and tBu) are removed by strong acid, and the Acm group is removed by an oxidizing agent. This orthogonality is fundamental to the precise and controlled synthesis of peptides.[3]

Applications in Research and Drug Development

This compound is a critical reagent in various areas of peptide research and pharmaceutical development:

-

Synthesis of Conformationally Constrained Peptides: The steric bulk of the penicillamine residue is used to introduce conformational constraints, leading to peptides with more defined three-dimensional structures. This is particularly valuable for designing peptidomimetics and optimizing peptide-based therapeutics.[3]

-

Development of Novel Analgesics: Studies have shown that substituting cysteine with penicillamine in α-conotoxins—venom-derived peptides that target nicotinic acetylcholine receptors—can lead to analogs with significantly enhanced potency and stability.[3] This highlights the role of penicillamine in developing non-opioid pain therapeutics.[3]

-

Peptide-Based Therapeutics: The ability to form specific disulfide bridges is crucial for the biological activity and stability of many therapeutic peptides, such as oxytocin, vasopressin, and conotoxins.[8] this compound allows for the controlled introduction of penicillamine and subsequent disulfide bond formation.

-

Bioconjugation: this compound can be used to create peptide conjugates where the peptide is linked to other molecules, such as antibodies or imaging agents, for targeted drug delivery or diagnostic applications.[1]

Conclusion

This compound is a highly versatile and valuable building block for solid-phase peptide synthesis. Its unique combination of a sterically hindering penicillamine core with a robust orthogonal protection strategy enables the synthesis of complex, conformationally constrained, and biologically active peptides. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the full potential of this important amino acid derivative in their work. The careful application of the described methodologies will facilitate the successful synthesis of novel peptides for a wide range of therapeutic and research applications.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 201531-76-2 [sbsgenetech.com]

- 3. This compound|CAS 201531-76-2|Supplier [benchchem.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. omizzur.com [omizzur.com]

- 6. Fmoc-Cys(Acm)-OH Novabiochem 86060-81-3 [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Pen(Acm)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pen(Acm)-OH (Fmoc-S-acetamidomethyl-L-penicillamine) is a crucial protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS).[1][2] Its unique structure, featuring a penicillamine core, provides significant steric hindrance that can conformationally constrain peptides, enhancing their stability and resistance to enzymatic degradation.[1] The orthogonal protection scheme, with a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino function and a stable Acm (acetamidomethyl) group on the thiol side chain, allows for its precise incorporation into complex peptide sequences.[1] This derivative is particularly valuable in the development of therapeutic peptides, including potent and selective antagonists for receptors such as the α9α10 nicotinic acetylcholine receptor (nAChR) and α4β7 integrin.[1]

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 201531-76-2 |

| Molecular Formula | C23H26N2O5S |

| Molecular Weight | 442.53 g/mol |

| Appearance | White solid |

| IUPAC Name | (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(acetamidomethylsulfanyl)-3-methylbutanoic acid |

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the protection of the thiol group of L-penicillamine with an acetamidomethyl (Acm) group, followed by the protection of the α-amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This sequential protection strategy is essential to prevent side reactions, such as the oxidation of the highly nucleophilic thiol group into disulfide-bridged dimers.[1]

Experimental Workflow for the Synthesis of this compound

Caption: A generalized workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of S-Acetamidomethyl-L-penicillamine (Pen(Acm)-OH)

This protocol is based on the general procedure for the S-Acm protection of thiol-containing amino acids.

-

Dissolution: Dissolve L-penicillamine (1 equivalent) in a suitable acidic aqueous solvent.

-

Cooling: Cool the solution to 0-10 °C in an ice bath.

-

Reagent Addition: Slowly add acetamidomethyl chloride (Acm-Cl) (1.1 equivalents) to the cooled solution while stirring.

-

Reaction: Maintain the reaction mixture at 0-10 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, adjust the pH of the solution to neutral with a suitable base (e.g., sodium bicarbonate).

-

Isolation: The product, Pen(Acm)-OH, may precipitate out of the solution. If so, collect the precipitate by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, it may be used directly in the next step after appropriate work-up to remove excess reagents.

Step 2: Synthesis of Fmoc-S-acetamidomethyl-L-penicillamine (this compound)

This protocol is adapted from a general procedure for the Fmoc protection of amino acids.

-

Dissolution: Dissolve Pen(Acm)-OH (1 equivalent) in a mixture of an organic solvent (e.g., dioxane or acetone) and an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO3).

-

Reagent Addition: Add Fmoc-succinamide (Fmoc-OSu) or Fmoc-Cl (1.05 equivalents) to the solution while stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, acidify the mixture to a pH of approximately 2 with a dilute acid (e.g., 1 M HCl).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The primary method for purifying crude this compound is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1] This technique effectively separates the desired product from unreacted starting materials and byproducts.

Experimental Workflow for the Purification of this compound

Caption: A typical workflow for the purification of this compound using preparative RP-HPLC.

Experimental Protocol for Preparative RP-HPLC

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of a mixture of acetonitrile and water.

-

Chromatographic Conditions:

-

Column: A C18 stationary phase is commonly used.[1]

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[1]

-

Mobile Phase B: Acetonitrile with 0.1% TFA.[1]

-

Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is employed. A typical gradient might be 10-90% B over 30-60 minutes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative scale.

-

Detection: UV absorbance at 220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pooling and Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a white, fluffy solid.

Quantitative Data

The following table summarizes expected quantitative data for the synthesis and purification of this compound, based on typical yields for similar compounds and characterization data from spectroscopic methods.

| Parameter | Typical Value/Result |

| Overall Yield | 60-80% |

| Purity (by HPLC) | >98% |

| ¹H NMR | Characteristic peaks for Fmoc, Acm, and penicillamine protons. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ≈ 443.16 |

Biological Context: Relevant Signaling Pathways

This compound is a key building block for the synthesis of peptide antagonists that target specific receptors involved in various physiological and pathological processes. Two such important targets are the α9α10 nicotinic acetylcholine receptor and the α4β7 integrin.

α9α10 Nicotinic Acetylcholine Receptor Signaling Pathway

The α9α10 nAChR is a ligand-gated ion channel primarily expressed in the inner ear hair cells, where it plays a role in modulating auditory signals.[1] It is also a target for the development of non-opioid analgesics.[1]

Caption: Simplified signaling pathway of the α9α10 nicotinic acetylcholine receptor.

Activation of the α9α10 nAChR by acetylcholine leads to an influx of calcium ions, which in turn activates small-conductance calcium-activated potassium (SK2) channels. The subsequent efflux of potassium ions results in hyperpolarization of the cell membrane, leading to an inhibitory effect on neurotransmission. Peptide antagonists synthesized with this compound can block this receptor, thereby modulating these downstream events.

α4β7 Integrin "Inside-Out" Signaling Pathway

The α4β7 integrin is a cell adhesion molecule crucial for the trafficking of lymphocytes to the gut. It is a key target in the treatment of inflammatory bowel disease.

Caption: A simplified representation of the "inside-out" signaling pathway leading to α4β7 integrin activation.

"Inside-out" signaling is initiated by chemokines binding to their receptors on the lymphocyte surface. This triggers a cascade of intracellular events that lead to the activation of talin and kindlin. These proteins then interact with the cytoplasmic tail of the β7 integrin subunit, inducing a conformational change in the extracellular domain of α4β7 from a low-affinity to a high-affinity state. This activation enables the integrin to bind to its ligand, MAdCAM-1, on endothelial cells, facilitating lymphocyte adhesion and migration. Peptide antagonists containing penicillamine can be designed to block the interaction between the activated α4β7 integrin and MAdCAM-1.

Conclusion

This compound is a synthetically versatile and biologically important building block for the creation of complex and therapeutically relevant peptides. A thorough understanding of its synthesis, purification, and the biological pathways it can influence is essential for researchers and professionals in the field of drug development. The detailed protocols and workflows provided in this guide serve as a valuable resource for the successful synthesis and application of this key amino acid derivative.

References

The Gatekeeper of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, the building blocks of proteins and essential tools in drug discovery and development, relies on the precise and controlled assembly of amino acids. At the heart of this process lies the use of protecting groups, temporary molecular "gatekeepers" that prevent unwanted side reactions. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a cornerstone of modern solid-phase peptide synthesis (SPPS). Its remarkable success is due to its unique combination of stability under a wide range of conditions and its facile removal under mild, basic conditions, enabling the efficient synthesis of complex peptides.[1][2]

This technical guide provides a comprehensive exploration of the Fmoc protecting group, delving into its mechanism of action, providing detailed experimental protocols, presenting quantitative data on its performance, and visualizing the key chemical transformations involved.

The Core Mechanism: How Fmoc Protects and Deprotects

The utility of the Fmoc group is rooted in its clever chemical design. It is introduced onto the alpha-amino group of an amino acid, forming a stable carbamate linkage that effectively shields the amine from participating in unwanted reactions during the peptide coupling step.[3]

The Protection Step

The Fmoc group is typically introduced by reacting an amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), under basic conditions.[4] The lone pair of electrons on the amino group's nitrogen atom attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of the protected amino acid.

References

The Role of the Acetamidomethyl (Acm) Protecting Group on the Penicillamine Side Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The acetamidomethyl (Acm) group is a crucial tool in the synthesis of complex peptides and proteins, particularly those containing the non-proteinogenic amino acid penicillamine. Penicillamine, a derivative of cysteine with two methyl groups on the β-carbon, introduces unique conformational constraints and stability into peptide structures. However, its reactive thiol (-SH) side chain necessitates protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, such as oxidation to form disulfide bonds.[1] The Acm group serves as a reliable and versatile protecting group for the penicillamine thiol, offering a balance of stability and selective removal that is essential for modern peptide chemistry.

Core Function and Chemical Stability

The primary role of the Acm protecting group is to mask the nucleophilicity of the penicillamine thiol group, thereby preventing its interference with the coupling reactions that form the peptide backbone. Introduced in 1968, the Acm group is renowned for its stability under the acidic and basic conditions typically employed in both Boc and Fmoc solid-phase peptide synthesis strategies.[2][3]

Stability Profile of the Acm Group:

| Condition | Stability | Reference |

| Trifluoroacetic Acid (TFA) | Stable | [2][3] |

| Hydrogen Bromide in Acetic Acid (HBr/AcOH) | Stable | [2] |

| Hydrogen Chloride in Ethanol (HCl/EtOH) | Stable | [2] |

| Anhydrous Hydrogen Fluoride (HF) | Stable | [2] |

| Piperidine (20% in DMF) | Stable | [4] |

| Alkaline Aqueous Solutions | Stable | [2] |

This broad stability allows for the deprotection of other protecting groups on the peptide chain without premature removal of the Acm group, a property known as orthogonality.[3][5] This is particularly valuable in the synthesis of peptides with multiple disulfide bonds, where sequential and regioselective disulfide bond formation is required.[6][7] For instance, the Acm group can be used in conjunction with the trityl (Trt) group; the Trt group can be selectively removed under acidic conditions to form the first disulfide bond, while the Acm-protected penicillamine remains intact for the formation of a second disulfide bond at a later stage.[1][6]

While generally stable to acid, some partial removal of Acm groups has been observed under standard TFA cleavage conditions, which can lead to byproducts. This can be suppressed by performing the cleavage at higher dilutions and including scavengers like phenol.[8]

Deprotection Strategies

The selective removal of the Acm group is a key advantage of its use. Deprotection can be achieved under mild conditions that do not disrupt the integrity of the peptide.

Common Deprotection Reagents and Conditions:

| Reagent | Conditions | Key Features | References |

| Iodine (I₂) | Aqueous methanol or acetic acid | Simultaneous deprotection and oxidative disulfide bond formation. Excess iodine must be quenched to avoid side reactions. | [9][10][11] |

| Mercury(II) Acetate (Hg(OAc)₂) | Aqueous acetic acid, pH 4.0 | Removes Acm without disulfide bond formation. Requires subsequent treatment with a thiol scavenger (e.g., β-mercaptoethanol). Poses toxicity and environmental concerns. | [2][3][9] |

| Silver(I) Salts (e.g., AgBF₄, AgOTf) | Cold trifluoroacetic acid with scavengers | Effective for Acm removal. | [9] |

| Palladium(II) Complexes (e.g., PdCl₂) | Specific conditions | Offers an alternative to heavy metals. | [2][12] |

| N-Chlorosuccinimide (NCS) | Mild aqueous conditions | Provides a fast and reliable method for on-resin Acm removal and disulfide bond formation. | [13] |

The most common method for Acm deprotection is treatment with iodine, which facilitates both the removal of the protecting group and the simultaneous formation of a disulfide bond.[7][10] However, careful control of the reaction is necessary, as excess iodine can lead to unwanted side reactions.[10][11]

Experimental Protocols

Protocol 1: Acm Deprotection and Disulfide Bond Formation using Iodine

This protocol describes the removal of the Acm group from two penicillamine residues within a peptide sequence to form a disulfide bridge.

Materials:

-

Acm-protected peptide

-

Methanol (MeOH) or Acetic Acid (AcOH)

-

Deionized Water

-

Iodine (I₂)

-

1 M Aqueous Ascorbic Acid or Sodium Thiosulfate solution

-

Solvents for desalting/purification (e.g., acetonitrile, water with 0.1% TFA)

Procedure:

-

Dissolve the Acm-protected peptide in an appropriate solvent such as methanol or aqueous acetic acid. The concentration should be kept low (e.g., 20 µM) to favor intramolecular disulfide bond formation.[6]

-

Prepare a 10 mM stock solution of iodine in the same solvent system (e.g., acetonitrile/water/TFA).[6]

-

Slowly add the peptide solution to the stirring iodine solution. A 2.5-fold molar excess of iodine per Acm group is typically used.[9]

-

Allow the reaction to proceed for 10-30 minutes at room temperature, monitoring the reaction progress by HPLC.[6][9]

-

Quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution until the characteristic yellow/brown color of iodine disappears.[9]

-

Reduce the volume of the solution under reduced pressure.

-

Purify the resulting peptide by desalting (e.g., using a Sephadex column) or by reverse-phase HPLC to isolate the cyclized peptide.[9]

Protocol 2: On-Resin Acm Deprotection and Cyclization

This protocol is suitable for forming a disulfide bridge while the peptide is still attached to the solid support.

Materials:

-

Peptide-resin with two Acm-protected penicillamine residues

-

N,N-dimethylformamide (DMF)

-

Deionized Water

-

Iodine (I₂)

-

2% Ascorbic Acid in DMF

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptide-resin in DMF.

-

Prepare a solution of iodine (10 equivalents per Acm group) in a 4:1 (v/v) mixture of DMF and water.[14]

-

Add the iodine solution to the resin and shake the mixture at room temperature for 40 minutes.[14]

-

Filter the resin and wash thoroughly with DMF.

-

Wash the resin with 2% ascorbic acid in DMF to quench any remaining iodine, followed by extensive washing with DMF and finally with DCM.[14]

-

The resin can then be dried or proceed to the final cleavage from the resin.

Visualizing Workflows and Mechanisms

Logical Relationship of Acm Group Stability

The following diagram illustrates the orthogonal nature of the Acm protecting group in relation to other common protecting groups used in Fmoc-based solid-phase peptide synthesis.

Caption: Orthogonality of the Acm protecting group in Fmoc-SPPS.

Experimental Workflow for Acm Deprotection and Cyclization

This diagram outlines the typical laboratory workflow for the synthesis and subsequent cyclization of a penicillamine-containing peptide using Acm protection.

Caption: Workflow for synthesis and cyclization of Acm-protected peptides.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. biosynth.com [biosynth.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotage.com [biotage.com]

- 8. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

An In-Depth Technical Guide to Fmoc-Pen(Acm)-OH (CAS Number: 201531-76-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Pen(Acm)-OH, a critical building block in modern peptide chemistry. This document delves into its chemical properties, synthesis, and applications, with a particular focus on its role in the development of therapeutic peptides. Detailed experimental protocols and visual workflows are provided to assist researchers in its effective utilization.

Introduction to this compound

This compound, with the CAS number 201531-76-2, is a protected amino acid derivative of penicillamine.[1][2] Penicillamine (β,β-dimethylcysteine) is a non-proteinogenic amino acid that introduces significant steric hindrance due to the two methyl groups on its β-carbon.[3] This structural feature is invaluable in peptide design as it can enforce specific secondary structures, such as β-turns, and enhance resistance to enzymatic degradation.[3]

The compound features two key protecting groups:

-

Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group on the α-amino function is standard in solid-phase peptide synthesis (SPPS) for its ease of removal under mild basic conditions, typically with a piperidine solution.[1][3]

-

Acm (acetamidomethyl): This group protects the thiol side chain of the penicillamine residue. The Acm group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin, making it an excellent orthogonal protecting group.[3] It can be selectively removed post-synthesis to allow for the formation of specific disulfide bonds.[3]

These characteristics make this compound an essential reagent for the synthesis of complex peptides, particularly those requiring precise disulfide bridging and enhanced conformational stability.[4][5]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 201531-76-2 | [1][2][6] |

| Molecular Formula | C23H26N2O5S | [2][6] |

| Molecular Weight | 442.53 g/mol | [2][6] |

| Appearance | White solid | [5] |

| Purity (typical) | ≥95% (by HPLC) | [3] |

| Solubility | Soluble in organic solvents such as DMF and dichloromethane; less soluble in water. | [6] |

| Storage Temperature | 2-8°C, sealed in a dry environment. |

Synthesis of this compound

The synthesis of this compound involves a sequential protection strategy to ensure high purity and yield. The general workflow involves the protection of the highly nucleophilic thiol group on the penicillamine side chain, followed by the introduction of the Fmoc group on the α-amino group.

Synthesis Workflow

Experimental Protocol: General Synthesis Strategy

Step 1: Synthesis of S-acetamidomethyl-L-penicillamine (Pen(Acm)-OH)

-

Dissolve L-penicillamine in an appropriate acidic solvent.

-

Cool the solution to a controlled temperature, typically between 0°C and 10°C, to minimize side reactions.

-

Slowly add acetamidomethyl chloride (Acm-Cl) to the solution with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the product, Pen(Acm)-OH, is isolated and purified.

Step 2: Synthesis of this compound

-

Dissolve the purified Pen(Acm)-OH in a suitable solvent.

-

Add a base to deprotonate the α-amino group.

-

Introduce an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl).

-

Allow the reaction to proceed until completion, monitoring as necessary.

-

The final product, this compound, is then isolated and purified, typically by chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in SPPS, a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[3]

SPPS Workflow using this compound

Experimental Protocol: Solid-Phase Synthesis of a Penicillamine-Containing Peptide

The following is a representative protocol for the manual solid-phase synthesis of a peptide incorporating this compound.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add DIEA (6-10 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

-

Final Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and dry the pellet.

-

-

Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Acm Deprotection and Disulfide Bond Formation (if applicable):

-

Dissolve the purified Acm-protected peptide in an appropriate solvent.

-

Treat with a solution of iodine to remove the Acm groups and facilitate oxidative disulfide bond formation.

-

Purify the final peptide by RP-HPLC.

-

Analytical Validation

The identity and purity of both the this compound building block and the final synthesized peptide should be confirmed using a combination of analytical techniques.

| Technique | Purpose | Expected Result for this compound |

| Analytical HPLC/UPLC | Purity Assessment | A single major peak with a purity of ≥95%. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Observed m/z corresponding to [M+H]⁺ at approximately 443.5.[3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | ¹H and ¹³C NMR spectra showing characteristic signals for the Fmoc, Acm, and penicillamine moieties. |

Role in Drug Development: Targeting Nicotinic Acetylcholine Receptors

This compound is particularly valuable in the synthesis of conotoxins, which are peptides found in the venom of marine cone snails.[7] Many α-conotoxins are potent and selective antagonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes.[7]

The incorporation of penicillamine into conotoxin analogs has been shown to dramatically enhance their potency and stability.[3] This makes this compound a key tool in the development of novel therapeutics for conditions such as chronic pain, where nAChRs are a significant target.[3]

Signaling Pathway of nAChR Antagonism by a Penicillamine-Containing Conotoxin

This diagram illustrates how a penicillamine-containing α-conotoxin acts as a competitive antagonist at the nAChR. By blocking the binding of acetylcholine, the ion channel remains closed, preventing the influx of sodium and calcium ions. This leads to a stabilization of the membrane potential, reduced neuronal excitability, and ultimately, an analgesic effect in the context of pain signaling.

Conclusion

This compound (CAS 201531-76-2) is a highly versatile and valuable reagent in peptide chemistry. Its unique structural features, conferred by the penicillamine residue, and the orthogonal protection strategy offered by the Fmoc and Acm groups, make it an indispensable tool for the synthesis of complex and conformationally constrained peptides. Its application in the development of potent and stable conotoxin analogs highlights its significance in the field of drug discovery, particularly for targeting nAChRs in the pursuit of novel non-opioid analgesics. This guide provides researchers with the foundational knowledge and procedural outlines to effectively utilize this important chemical entity in their research and development endeavors.

References

- 1. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 201531-76-2 [sbsgenetech.com]

- 6. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Pen(Acm)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pen(Acm)-OH, with the systematic name N-(9-Fluorenylmethoxycarbonyl)-S-(acetamidomethyl)-L-penicillamine, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of the non-proteinogenic amino acid penicillamine into peptide sequences.[1][2] Penicillamine, a dimethylated analog of cysteine, imparts unique conformational constraints on peptides, enhancing their resistance to enzymatic degradation and promoting the formation of specific secondary structures like β-turns.[2] This derivative is equipped with two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino function and the acetamidomethyl (Acm) group on the thiol side chain. This orthogonal protection scheme allows for the selective removal of the Fmoc group during peptide chain elongation without affecting the Acm group, which remains stable until its targeted removal for disulfide bond formation.[2]

This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents, along with detailed experimental protocols for their determination and its application in SPPS.

Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in peptide synthesis, influencing reaction kinetics and the purity of the final product. While precise quantitative data across a wide range of solvents is not extensively published, a qualitative understanding of its solubility has been established through its common applications.

Qualitative Solubility Data

This compound, like many Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis. Its solubility is generally lower in non-polar and protic solvents.

| Solvent | Chemical Class | Qualitative Solubility | Reference(s) |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [3] |

| Dichloromethane (DCM) | Chlorinated | Soluble | [4] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | [5] |

| Methanol | Polar Protic | Soluble | [] |

| Chloroform | Chlorinated | Soluble | [4] |

| Ethyl Acetate | Ester | Soluble | [4] |

| Water | Polar Protic | Sparingly Soluble / Insoluble |

Note: The qualitative solubility is based on general observations in the context of peptide synthesis and information available for similar compounds. For precise quantitative measurements, the experimental protocol provided below is recommended.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a method for determining the quantitative solubility of this compound in various organic solvents using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in selected solvents at a defined temperature.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., DMF, DCM, NMP, THF, Acetonitrile, Methanol, Ethanol)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials and place them on an orbital shaker or use a magnetic stirrer.

-

Equilibrate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

Analyze the standard solutions and the diluted sample solutions by HPLC. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).[7]

-

Monitor the absorbance at a wavelength where the Fmoc group has strong absorption (e.g., around 265 nm or 301 nm).[8][9]

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Stability of this compound

The stability of this compound is governed by the lability of its two protecting groups, the Fmoc group and the Acm group, under different chemical conditions.

Protecting Group Stability

-

Fmoc Group: The Fmoc group is stable under acidic conditions but is readily cleaved by bases, typically a 20-50% solution of piperidine in DMF, which is a standard step in SPPS.[10][11]

-

Acm Group: The Acm group is stable to the basic conditions used for Fmoc deprotection and the acidic conditions (e.g., TFA) used for the final cleavage of the peptide from the resin.[2][12] This orthogonal stability is fundamental to its use in the synthesis of peptides with specific disulfide bond patterns. The Acm group can be selectively removed using reagents such as iodine, mercury(II) acetate, or silver trifluoroacetate.[12][13]

Potential Degradation Pathways

Under inappropriate storage or handling conditions, this compound can undergo degradation. The primary pathways include:

-

Base-catalyzed decomposition: Exposure to basic conditions can lead to the premature cleavage of the Fmoc group.

-

Acid-catalyzed decomposition: While generally stable to mild acids, strong acidic conditions might affect the Acm group, although it is designed to be stable to TFA cleavage cocktails.

-

Oxidation: The thiol group, even when protected by the Acm group, can be susceptible to oxidation under harsh oxidative conditions, which could potentially lead to the formation of sulfoxides or other oxidized species.

The following diagram illustrates the general degradation pathways for a protected amino acid like this compound.

Experimental Protocol for Stability Assessment

This protocol describes a stability-indicating HPLC method to assess the stability of this compound in different solvents over time.

Objective: To evaluate the stability of this compound in solution under specified storage conditions.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., DMF, DCM, NMP)

-

Vials with screw caps

-

Temperature-controlled storage chambers (e.g., refrigerator at 2-8 °C, ambient at 25 °C)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound of a known concentration (e.g., 1 mg/mL) in the selected solvents.

-

Dispense aliquots of these solutions into separate vials for each time point and storage condition.

-

-

Storage:

-

Store the vials at different temperatures (e.g., 2-8 °C and 25 °C).

-

Protect the samples from light to prevent photodegradation.

-

-

Analysis at Time Points:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve a vial from each storage condition.

-

If necessary, dilute the sample to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method, as described in the solubility determination protocol.

-

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Calculate the percentage of the remaining this compound relative to the initial concentration (time 0).

-

Monitor the appearance and growth of any new peaks, which would indicate degradation products.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in SPPS for incorporating penicillamine residues. The following workflow outlines the manual synthesis of a short peptide containing this compound.

Manual SPPS Workflow

Monitoring Fmoc Deprotection

The completion of the Fmoc deprotection step can be monitored spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct in the filtrate at approximately 301 nm.[8][9][14]

Protocol for UV-Vis Monitoring:

-

Collect the filtrate from the Fmoc deprotection step in a volumetric flask of a known volume.

-

Dilute the filtrate to the mark with DMF.

-

Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with DMF as a blank.

-

The extent of Fmoc cleavage can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the dibenzofulvene-piperidine adduct being approximately 7800 M⁻¹cm⁻¹.[14]

Orthogonal Deprotection Strategy

The use of this compound allows for a sophisticated orthogonal deprotection strategy, enabling the selective formation of disulfide bonds.

Side Reactions Involving Penicillamine

The incorporation of penicillamine can sometimes lead to specific side reactions during peptide synthesis, primarily due to the steric hindrance of the dimethyl group.

-

Slower Coupling Kinetics: The bulky β,β-dimethyl groups of penicillamine can sterically hinder the approach of the activated carboxyl group of the incoming amino acid, potentially leading to slower coupling reactions.[2] This may require longer coupling times or the use of more potent coupling reagents.

-

Difficulty in Deprotection: In some cases, the steric bulk around the peptide backbone can also slightly hinder the efficiency of the Fmoc deprotection step.

The following diagram illustrates the logical relationship of factors influencing side reactions.

Conclusion

This compound is an invaluable tool for the synthesis of peptides with unique structural and stability properties. A thorough understanding of its solubility and stability is paramount for its effective utilization. While qualitative data suggests good solubility in common polar aprotic solvents used in SPPS, quantitative determination is recommended for process optimization and is achievable through straightforward HPLC-based protocols. The orthogonal nature of the Fmoc and Acm protecting groups provides a robust strategy for the synthesis of complex peptides, although potential side reactions related to the steric bulk of the penicillamine residue should be considered and mitigated through optimized reaction conditions. This guide provides the necessary foundational knowledge and experimental frameworks for researchers and drug development professionals to confidently work with this compound.

References

- 1. This compound | 201531-76-2 [sbsgenetech.com]

- 2. This compound|CAS 201531-76-2|Supplier [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 201531-88-6 CAS MSDS (Fmoc-S-Trityl-L-penicillamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 7. Workflow and Analytical Strategies of HPLC for Amino Acid Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 13. biotage.com [biotage.com]

- 14. rsc.org [rsc.org]

Fmoc-Pen(Acm)-OH: A Technical Guide to its Application in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biochemical research and drug discovery, the synthesis of complex peptides with tailored properties is of paramount importance. Among the specialized building blocks utilized in Solid-Phase Peptide Synthesis (SPPS), Fmoc-Pen(Acm)-OH, a protected derivative of penicillamine (Pen), has emerged as a critical tool. Its unique structural features offer precise control over peptide conformation and stability, enabling the development of novel therapeutic peptides and peptidomimetics. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to support researchers in leveraging this versatile reagent.

This compound is characterized by two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino terminus and the acetamidomethyl (Acm) group on the thiol side chain. This orthogonal protection scheme is fundamental to its utility, allowing for the selective deprotection of the α-amino group for chain elongation under mild basic conditions, while the Acm group remains stable, protecting the thiol from unwanted side reactions. The Acm group can be selectively removed later, typically for the formation of a specific disulfide bond.[1]

The incorporation of penicillamine, a β,β-dimethylated analog of cysteine, introduces significant steric hindrance. This structural feature is instrumental in constraining the peptide backbone, which can promote the formation of specific secondary structures like β-turns and enhance resistance to enzymatic degradation.[1] These properties are highly desirable in the design of therapeutic peptides with improved potency, stability, and receptor selectivity.

Core Applications of this compound

The primary applications of this compound in biochemical research are centered around its use in SPPS to generate peptides with unique structural and functional properties.

Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptides

The gem-dimethyl groups on the β-carbon of the penicillamine residue restrict the conformational freedom of the peptide backbone. This property is exploited to induce and stabilize specific secondary structures, which can be crucial for biological activity.

Enhanced Stability and Peptidomimetics

Peptides incorporating penicillamine often exhibit increased resistance to proteolytic degradation compared to their cysteine-containing counterparts. This enhanced stability is a significant advantage in the development of peptide-based therapeutics with longer in vivo half-lives. The unique structural constraints imposed by penicillamine also make it a valuable component in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides.[1]

Synthesis of Disulfide-Bridged Peptides and Analogs

This compound is instrumental in the synthesis of peptides containing disulfide bridges. The orthogonal nature of the Acm protecting group allows for the selective formation of disulfide bonds after the peptide chain has been assembled. This is particularly useful in the synthesis of complex peptides with multiple disulfide linkages, where precise control over connectivity is essential. A notable application is in the synthesis of α-conotoxin analogs, venom-derived peptides that target nicotinic acetylcholine receptors (nAChRs). Selective substitution of cysteine with penicillamine in these peptides has led to analogs with dramatically enhanced potency and stability.[1]

Native Chemical Ligation (NCL)

This compound finds a unique application in Native Chemical Ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. In this context, a peptide fragment containing an N-terminal penicillamine residue can be ligated to another peptide fragment with a C-terminal thioester. Following ligation, the penicillamine residue can be desulfurized to a valine residue, thereby expanding the range of amino acids that can be present at the ligation site.[2][3]

Quantitative Data

The use of this compound can significantly impact the properties of synthetic peptides. The following tables summarize key quantitative data related to its application.

Table 1: Coupling Efficiency of Sterically Hindered Amino Acids in SPPS

| Amino Acid Type | Coupling Conditions | Coupling Yield | Reference |

| Sterically Hindered (general) | N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles | 41-95% | [4] |

| General Amino Acids | "Classical" Merrifield method (Boc-benzyl) | Variable, requires monitoring | [5] |

Note: Specific coupling yields for this compound are sequence-dependent and influenced by the chosen coupling reagents and conditions. The steric hindrance of penicillamine can necessitate longer coupling times or the use of more potent activating agents.

Table 2: Comparative Potency of Penicillamine-Substituted vs. Native α-Conotoxin Analogs on Nicotinic Acetylcholine Receptors (nAChRs)

| Peptide Analog | Target Receptor | IC50 (nM) | Fold Change in Potency vs. Native/Control | Reference |

| RgIA-5474 (Pen-substituted) | human α9α10 nAChR | 0.1 | 9000-fold increase | [6] |

| RgIA4 (Cys-containing) | human α9α10 nAChR | 1.5 | - | [6] |

| RgIA-5432 (Pen-substituted) | human α9α10 nAChR | 0.39 | - | [6] |

| RgIA5 (Cys-containing) | human α9α10 nAChR | 0.44 | - | [6] |

| RgIA-5711 (Cys-substituted analog of RgIA-5474) | human α9α10 nAChR | 0.85 | 17-fold decrease vs. RgIA-5474 | [6] |

| "cyclo"R8 | human α7 nAChR | 13.3 | - | [7] |

| "cyclo"R8 | human α9α10 nAChR | 61.8 | - | [7] |

Table 3: Enzymatic Stability of Penicillamine-Containing Disulfides

| Disulfide Type | Reducing Agent/Enzyme System | Reduction Rate/Stability | Reference |

| Penicillamine disulfide | Thiol reductants (e.g., glutathione) | Significantly lower reduction rate compared to Cys-Cys disulfides | [8] |

| Penicillamine disulfide | Cytosol fraction of rat blood cells (enzyme-mediated) | Only 19% of reduction was enzyme-mediated | [8] |

| Pen-Cys disulfide | Thiol-disulfide exchange | More reductively stable than Cys-Cys disulfide |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a standard manual cycle for incorporating this compound into a peptide chain on a solid support.

-

Resin Swelling: Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes. Drain the DMF.

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable activator (e.g., HBTU, HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours at room temperature. Due to the steric hindrance of penicillamine, longer coupling times may be necessary.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Acm Deprotection and Disulfide Bond Formation

This protocol describes the removal of the Acm group and subsequent formation of a disulfide bond using iodine.

-

Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptidyl-resin with DMF.

-

Iodine Solution Preparation: Prepare a 0.1 M solution of iodine (I₂) in a suitable solvent mixture, such as DMF/H₂O (4:1 v/v).

-

Deprotection and Cyclization:

-

Suspend the peptidyl-resin in DMF (approximately 1 mL per gram of resin).

-

Add 10 equivalents of the iodine solution to the resin suspension.

-

Shake the reaction mixture at room temperature for 40 minutes. The solution will typically turn a dark yellow/brown color.

-

-

Quenching and Washing:

-

Filter the resin and wash with DMF.

-

To remove excess iodine, wash the resin with a 2% solution of ascorbic acid in DMF until the resin and filtrate are colorless.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Cleavage from Resin: Proceed with the final cleavage of the cyclized peptide from the solid support using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Protocol 3: Native Chemical Ligation with an N-terminal Penicillamine Peptide and Desulfurization

This protocol outlines the general steps for using a Pen-containing peptide in NCL, followed by desulfurization to yield a valine residue.

-

Peptide Fragment Preparation:

-

Synthesize the C-terminal peptide fragment with an N-terminal Pen residue (the thiol group should be unprotected).

-

Synthesize the N-terminal peptide fragment with a C-terminal thioester.

-

Purify both peptide fragments by HPLC.

-

-

Ligation Reaction:

-

Dissolve the two peptide fragments in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5).

-

Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to facilitate the reaction.

-

Allow the reaction to proceed at room temperature, monitoring by HPLC and mass spectrometry until completion. Due to the tertiary nature of the penicillamine thiol, the ligation may proceed more slowly than with an N-terminal cysteine.[2]

-

-

Purification of Ligated Peptide: Purify the full-length ligated peptide containing the Pen residue by HPLC.

-

Desulfurization to Valine:

-

Dissolve the purified peptide in a suitable buffer.

-

Add a radical initiator (e.g., VA-044) and a thiol source (e.g., glutathione).

-

Incubate the reaction mixture, monitoring the conversion of the Pen residue to Val by mass spectrometry.

-

Purify the final desulfurized peptide by HPLC.[3]

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways relevant to the application of this compound.

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Figure 2: Simplified signaling pathway of nicotinic acetylcholine receptors (nAChRs) and the inhibitory role of α-conotoxin analogs.[1][6]

Figure 3: Workflow for Native Chemical Ligation (NCL) using a penicillamine-containing peptide to generate a valine residue at the ligation site.

Conclusion

This compound is a powerful and versatile building block in modern peptide chemistry. Its ability to introduce conformational constraints, enhance enzymatic stability, and enable specific disulfide bond formation makes it an invaluable tool for the synthesis of complex peptides and peptidomimetics. The applications of this compound extend to the development of potent and stable therapeutic peptides, as exemplified by the successful engineering of α-conotoxin analogs with significantly improved pharmacological profiles. Furthermore, its utility in Native Chemical Ligation as a precursor to valine residues expands the toolkit for the chemical synthesis of proteins. The detailed protocols and data presented in this guide are intended to equip researchers with the knowledge and methodologies necessary to effectively utilize this compound in their biochemical research and drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of nicotinic acetylcholine receptors by oligoarginine peptides and polyamine-related compounds [frontiersin.org]

- 6. Reversibility of disulfide formation. Comparison of chemical and enzyme-mediated reduction of penicillamine and captopril disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. compound 27 [PMID: 36449304] | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. mdpi.com [mdpi.com]

Penicillamine: A Comprehensive Technical Guide to a Non-Proteinogenic Amino Acid in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract